(S)-Pantoprazole-d6

Description

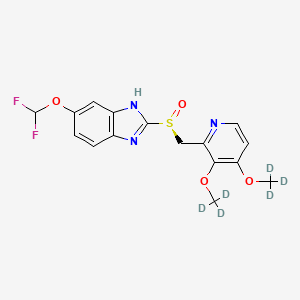

Structure

3D Structure

Properties

Molecular Formula |

C16H15F2N3O4S |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-[(S)-[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1/i1D3,2D3 |

InChI Key |

IQPSEEYGBUAQFF-WQJMPOPSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Pantoprazole-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the analytical profile of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies relevant to the quality control and research applications of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for this compound, compiled from various commercial and technical sources.

Table 1: General Properties

| Property | Value | Source |

| Chemical Name | 2-(((3,4-Bis(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-5-(difluoromethoxy)-1H-benzo[d]imidazole | [1][2] |

| CAS Number | 922727-65-9 | [3][4] |

| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [3] |

| Molecular Weight | 389.41 g/mol | [1] |

| Appearance | Off-white to pale beige solid | [5] |

| Solubility | Soluble in DMSO | [3] |

Table 2: Analytical Specifications

| Parameter | Specification | Source |

| Purity (by HPLC) | ≥98% | [5] |

| Isotopic Enrichment (d₆) | No specific value available; generally reported as ≥99% for all deuterated forms (d₁-d₆) | [3] |

| Chiral Purity (S-enantiomer) | ≥99% | [5] |

Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[6][7] A minor pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[6][7] The metabolic fate of (S)-Pantoprazole is expected to be similar, although pharmacokinetic parameters may differ.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These are based on established methods for pantoprazole and may require optimization for the specific deuterated enantiomer.

Purity and Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate (S)-Pantoprazole from its enantiomer (R-Pantoprazole) and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-RH, Chiralpak IE), is required for enantiomeric separation.[8][9][10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact ratio and pH should be optimized for the specific column to achieve baseline separation of the enantiomers.[8][10]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10]

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[10]

-

Detection: UV detection at a wavelength of approximately 290 nm is suitable for pantoprazole and its related substances.[5]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as the mobile phase, at a known concentration.

-

Procedure: The prepared sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of (S)-Pantoprazole by the total area of all peaks. The chiral purity is determined by the relative peak areas of the (S) and (R) enantiomers.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI) is recommended for accurate mass measurement and isotopic distribution analysis.[11][12][13]

-

Sample Introduction: The sample can be introduced directly via infusion or through a liquid chromatography (LC) system.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive ion mode is typically used for pantoprazole.

-

Scan Range: The scan range should be set to include the expected m/z of the protonated molecule [M+H]⁺. For C₁₆H₉D₆F₂N₃O₄S, the expected m/z is approximately 390.1.

-

-

Procedure for Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

-

Procedure for Isotopic Enrichment:

-

Acquire a high-resolution mass spectrum of the sample.

-

Identify the isotopic cluster corresponding to the molecular ion.

-

Measure the relative intensities of the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

-

The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with the specified level of deuterium incorporation.[11][13] Specialized software can be used for this deconvolution.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and to verify the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is used.

-

Procedure:

-

A solution of this compound is prepared in the chosen deuterated solvent.

-

A ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrals of the observed signals are compared to the expected spectrum for pantoprazole.

-

The absence or significant reduction in the intensity of the signals corresponding to the methoxy protons confirms the d₆ labeling at these positions.[14][15]

-

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the comprehensive analysis of a batch of this compound.

References

- 1. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. ClinPGx [clinpgx.org]

- 7. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.kmf.uz.ua [dspace.kmf.uz.ua]

- 9. Direct HPLC separation of enantiomers of pantoprazole and other benzimidazole sulfoxides using cellulose-based chiral stationary phases in reversed-phase mode [hero.epa.gov]

- 10. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pantoprazole EP Impurity D(624742-53-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Molecular Weight of (S)-Pantoprazole-d6

This technical guide provides a comprehensive overview of the molecular weight of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, the experimental protocols for its characterization, and the underlying principles of its design and function.

Executive Summary

(S)-Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion. The deuterated form, this compound, is of significant interest in pharmaceutical research, primarily for its use as an internal standard in pharmacokinetic studies and for its potential to exhibit an altered metabolic profile due to the deuterium kinetic isotope effect. This guide delves into the specifics of its molecular weight, the methodologies used for its determination, and the biochemical pathways it influences.

Molecular Weight Data

The incorporation of six deuterium atoms in place of hydrogen atoms in the methoxy groups of the pyridine ring results in a predictable increase in the molecular weight of this compound compared to its non-deuterated counterpart. The molecular weights of this compound and related compounds are summarized in the table below for easy comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | C₁₆H₉D₆F₂N₃O₄S | 389.41 | Free Base[1][2] |

| (S)-Pantoprazole | C₁₆H₁₅F₂N₃O₄S | 383.37 | Free Base |

| (S)-Pantoprazole Sodium Salt | C₁₆H₁₄F₂N₃NaO₄S | 405.35 | Sodium Salt[3] |

| Pantoprazole Sodium | C₁₆H₁₄F₂N₃NaO₄S | 405.4 | Sodium Salt[4] |

| Pantoprazole Sodium Sesquihydrate | C₁₆H₁₇F₂N₃NaO₅S | 424.4 | Sodium Salt Sesquihydrate[5] |

| (S)-Pantoprazole Sodium Trihydrate | C₁₆H₂₀F₂N₃NaO₇S | 459.40 | Sodium Salt Trihydrate[6][7] |

Experimental Protocols

The determination of the molecular weight of this compound and confirmation of its isotopic enrichment are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is the primary technique for accurately determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Protocol: Molecular Weight Determination by LC-MS/MS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system, typically a reversed-phase column (e.g., C18), to separate the analyte from any impurities. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid)[8].

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in the positive ion mode is commonly used for pantoprazole and its analogues[8][9].

-

Mass Analysis: The ionized molecules are then guided into the mass analyzer. For initial molecular weight confirmation, a full scan analysis is performed to detect the protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z of approximately 390.4.

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure and fragmentation pattern, the precursor ion (m/z 390.4) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is compared to that of non-deuterated (S)-Pantoprazole to ensure the deuterium labels are in the expected positions. Common transitions monitored for pantoprazole include m/z 384.1 → 200.0[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

While MS confirms the overall mass, NMR spectroscopy is crucial for determining the specific locations and the extent of deuterium incorporation.

Protocol: ¹H and ²H NMR Analysis

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methoxy protons on the pyridine ring confirms successful deuteration at these positions.

-

²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

-

Quantitative NMR (qNMR): qNMR techniques can be employed to determine the isotopic purity by comparing the integral of the residual proton signals at the deuterated sites to the integrals of other non-deuterated protons in the molecule[10].

Visualizations

The following diagrams illustrate the mechanism of action of pantoprazole, a typical experimental workflow for its deuterated analogue, and the logical relationship of the kinetic isotope effect.

Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: The deuterium kinetic isotope effect on drug metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]

- 3. scbt.com [scbt.com]

- 4. Pantoprazole Sodium | C16H14F2N3NaO4S | CID 15008962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pantoprazole sodium sesquihydrate | C16H17F2N3NaO5S | CID 67047490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. S-Pantoprazole sodium trihydrate | C16H20F2N3NaO7S | CID 164512880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

A Technical Guide to (S)-Pantoprazole-d6: Suppliers, Pricing, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Pantoprazole-d6, a deuterated analog of (S)-Pantoprazole. The document is intended for researchers, scientists, and professionals in drug development who require information on sourcing this stable isotope-labeled compound, its pricing, and its application in experimental settings. This guide includes a summary of suppliers, detailed experimental protocols for its use as an internal standard, and a visual representation of the parent compound's signaling pathway.

Introduction to this compound

This compound is the deuterium-labeled form of (S)-Pantoprazole, the pharmacologically active S-enantiomer of Pantoprazole. Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Deuterium-labeled compounds like this compound are invaluable in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments, where they serve as ideal internal standards for quantification by mass spectrometry. The mass difference introduced by the deuterium atoms allows for clear differentiation between the internal standard and the unlabeled analyte, ensuring high accuracy and precision in these assays.[2][3]

Suppliers and Pricing

The availability and pricing of this compound can vary among suppliers. Below is a summary of known suppliers and available pricing information. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers for the most up-to-date information.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| MedChemExpress | This compound | HY-144250S | >98% | Inquire | Request a Quote | Also offers Pantoprazole-d6. |

| Cayman Chemical | Pantoprazole-d6 | 28483 | >99% deuterated forms (d1-d6) | 1 mg | $485 | Distributed by Biomol and ChemicalBook. |

| AK Scientific, Inc. | 2-[[3,4-Bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | 3498DH | Inquire | 1 mg | $638 | As listed on ChemicalBook. |

| Clearsynth | Pantoprazole-d6 | CS-O-03310 | Inquire | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | Login to view price | Requires account to view pricing. |

| Veeprho | Pantoprazole-D6 | DVE001054 | Inquire | Inquire | Request a Quote | |

| Simson Pharma | Pantoprazole D6 | P020011 | Inquire | Inquire | Request a Quote | Also offers Pantoprazole D6 Sodium Salt. |

| Santa Cruz Biotechnology | Pantoprazole-D7 Sodium Salt (D6 Major) | sc-216961 | Inquire | Inquire | Request a Quote | |

| Pharmaffiliates | Pantoprazole-d6 | PA STI 071391 | Inquire | Inquire | Request a Quote |

Disclaimer: The pricing information is based on publicly available data and may not be current. Please contact the suppliers directly for accurate quotes.

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in the bioanalytical quantification of pantoprazole in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from published methodologies.[4][5][6]

Objective

To quantify the concentration of pantoprazole in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents

-

Pantoprazole reference standard

-

This compound (or Pantoprazole-d6) internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Spike a known concentration of this compound working solution into each plasma sample (calibration standards, quality control samples, and unknown samples), except for the blank plasma.

-

Vortex the samples for 30 seconds.

-

Add acetonitrile (typically in a 2:1 or 3:1 ratio to the plasma volume) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.

-

Transfer the clear supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| HPLC Column | C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[5] |

| Mobile Phase | Isocratic mixture of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v)[5] or a gradient of methanol and 0.1% formic acid.[6] |

| Flow Rate | 0.6 mL/min[5] |

| Column Temperature | 40°C[6] |

| Injection Volume | 5 µL[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Pantoprazole: m/z 384.2 → 200.1[5]; this compound (as d3): m/z 387.1 → 203.1[5] |

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of pantoprazole to this compound against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the best fit for the calibration curve.

-

Quantify the concentration of pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Workflow Visualization

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells.[4] The following diagram illustrates this signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annexpublishers.com [annexpublishers.com]

- 6. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]

Isotopic labeling of proton pump inhibitors

An In-depth Technical Guide to the Isotopic Labeling of Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Pump Inhibitors (PPIs) are a class of drugs that are widely used to treat acid-related disorders by potently inhibiting the gastric H⁺/K⁺-ATPase enzyme system.[1][2][3] Since the introduction of omeprazole, this class, which includes lansoprazole, pantoprazole, and esomeprazole, has become a cornerstone in the management of gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Isotopic labeling is a critical technique in pharmaceutical research and development, utilized to trace the metabolic fate of drugs or to strategically alter their pharmacokinetic properties.[4][5]

This technical guide provides a comprehensive overview of the isotopic labeling of PPIs, focusing on the synthesis, analysis, and application of labeled compounds. It details methodologies for deuterium, carbon-13, and nitrogen-15 labeling and presents quantitative data to support researchers in the field of drug development.

Core Concepts in Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms of a molecule with an isotope of that same element. In drug development, this is primarily done for two reasons:

-

Tracing and Quantification: Using heavy stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[4] Mass spectrometry can distinguish between the labeled and unlabeled compound, making it a powerful tool for quantitative analysis in complex biological matrices.[6][7]

-

Altering Pharmacokinetics (The Kinetic Isotope Effect): Replacing hydrogen with its heavier, stable isotope, deuterium (²H or D), can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[8][] This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[8][][10]

Isotopic Labeling Strategies for Proton Pump Inhibitors

The core structure of PPIs, featuring benzimidazole and pyridine rings, offers multiple sites for isotopic labeling. The choice of isotope and position depends on the intended application.

-

Deuterium (²H) Labeling: This is the most common strategy for modifying a PPI's pharmacokinetic profile. Deuteration of the methoxy groups, for example, can slow metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, which are heavily involved in PPI clearance.[11] This can lead to higher plasma concentrations and a longer duration of acid suppression.[12]

-

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These stable isotopes are incorporated into the molecular backbone to serve as tracers for metabolic studies and for use as internal standards in quantitative mass spectrometry assays.[5][13][14] Unlike deuterium labeling, ¹³C and ¹⁵N do not significantly alter the drug's pharmacokinetic properties.

-

Radiolabeling (³H and ¹⁴C): Tritium (³H) and Carbon-14 (¹⁴C) are used in ADME studies due to the high sensitivity of detection.[4] These studies are essential for understanding the complete metabolic profile and excretion pathways of a new drug candidate.

Data Presentation: Labeled PPIs and Pharmacokinetic Parameters

Quantitative data is crucial for evaluating the success of isotopic labeling. The following tables summarize key data points for isotopically labeled PPIs and the typical pharmacokinetic profiles of standard PPIs for comparison.

Table 1: Examples of Commercially Available Isotopically Labeled PPIs

| Compound | Isotope(s) | Isotopic Purity | Chemical Formula | Application |

|---|---|---|---|---|

| Omeprazole-d₃ | Deuterium | ≥99% deuterated forms (d₁-d₃); ≤1% d₀[15] | C₁₇H₁₆D₃N₃O₃S[15] | Internal standard for MS quantification[15] |

| Lansoprazole sulfone-d₄ | Deuterium | Not specified | Not specified | Research, H⁺/K⁺-ATPase inhibition studies[16] |

| Lansoprazole sulfide-¹³C₆ | Carbon-13 | Not specified | C₁₀¹³C₆H₁₄F₃N₃OS[17] | Tracer for quantitation[17] |

Table 2: General Pharmacokinetic Parameters of Common Proton Pump Inhibitors (Non-Labeled)

| PPI | Oral Bioavailability | Plasma Half-life (t½) | Primary Metabolism |

|---|---|---|---|

| Omeprazole | ~30-40% (first pass) | ~1 hour[11] | CYP2C19, CYP3A4[11] |

| Esomeprazole | 89%[2] | ~1.5 hours | CYP2C19, CYP3A4[2] |

| Lansoprazole | 80-90%[2] | ~1.5 hours | CYP2C19, CYP3A4[11] |

| Pantoprazole | 77%[11] | ~1 hour[11] | CYP2C19, CYP3A4[11] |

Experimental Protocols & Methodologies

Detailed and precise experimental procedures are fundamental to the successful synthesis and analysis of isotopically labeled compounds.

General Workflow for Synthesis and Analysis

The synthesis of an isotopically labeled PPI generally follows the established routes for the unlabeled drug, but with the introduction of a labeled precursor at a key step. The workflow below illustrates this process.

Caption: General workflow for the synthesis and analysis of an isotopically labeled PPI.

Methodology 1: Synthesis of Deuterated Omeprazole

This protocol is based on the principle of hydrogen-deuterium exchange on the benzimidazole ring of omeprazole in a deuterated solvent under basic conditions.

-

Materials: Omeprazole, sodium deuteroxide (NaOD), methanol-d₄ (MeOD), D₂O, NMR tubes, rotary evaporator.

-

Protocol:

-

Dissolve a known quantity of omeprazole in MeOD within an NMR tube.

-

Add one molar equivalent of NaOD to the solution to facilitate the deprotonation and subsequent exchange of protons on the benzimidazole ring.[18]

-

Monitor the reaction in situ using ¹H NMR. Observe the depletion of the signals corresponding to the methylene protons to track the progress of the H/D exchange.[18]

-

Selective deuteration can occur at different rates for the diastereotopic methylene protons.[18] Under neutral conditions in MeOD, no significant exchange is observed. The exchange is base-promoted.[18]

-

Once the desired level of deuteration is achieved (indicated by the disappearance of specific proton signals), neutralize the solution carefully if required.

-

Remove the deuterated solvent under reduced pressure using a rotary evaporator.

-

The resulting deuterated omeprazole can be re-dissolved in a suitable non-deuterated solvent for further use or analysis.

-

Methodology 2: Synthesis of ¹³C-Labeled Lansoprazole Precursor

This protocol outlines the general synthesis of the lansoprazole sulfide intermediate using a ¹³C-labeled benzimidazole core, based on common synthetic routes.[19]

-

Materials: ¹³C₆-2-mercaptobenzimidazole (labeled precursor), 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, sodium hydroxide, ethanol.

-

Protocol:

-

In a reaction vessel, dissolve the ¹³C₆-2-mercaptobenzimidazole in ethanol.

-

Add an aqueous solution of sodium hydroxide to the vessel and stir until the labeled benzimidazole is fully dissolved as its sodium salt.

-

In a separate vessel, dissolve the 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in ethanol.

-

Slowly add the pyridine solution to the benzimidazole solution at room temperature.

-

Stir the reaction mixture for several hours. The progress of the condensation reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, Lansoprazole sulfide-¹³C₆, will precipitate from the solution.

-

Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

-

This labeled sulfide intermediate can then be oxidized (e.g., using m-CPBA) in a subsequent step to yield the final ¹³C-labeled lansoprazole.

-

Methodology 3: Analysis by Mass Spectrometry

This protocol describes the general procedure for confirming the isotopic enrichment of a labeled PPI.

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with Liquid Chromatography (LC-MS).[20]

-

Protocol:

-

Prepare a dilute solution of the synthesized labeled PPI in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Inject the sample into the LC-MS system. The LC method should be able to separate the analyte from any impurities.

-

Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ions of both the labeled and any residual unlabeled compound.

-

Analyze the resulting spectrum. The mass difference between the labeled and unlabeled peaks should correspond to the number and type of isotopes incorporated. For example, a d₃-labeled compound should show a mass shift of approximately +3 Da compared to the d₀ version.

-

Calculate the isotopic enrichment by comparing the peak areas or intensities of the labeled species to the sum of all isotopic forms (e.g., d₀, d₁, d₂, d₃).[21]

-

Mechanism of Action and Visualization

PPIs are administered as inactive prodrugs.[1] They are absorbed systemically and accumulate in the acidic secretory canaliculi of gastric parietal cells. The highly acidic environment catalyzes their conversion into a reactive thiophilic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, irreversibly inactivating the pump.[1]

Caption: Mechanism of action for proton pump inhibitors from prodrug to pump inactivation.

Conclusion

Isotopic labeling is an indispensable tool in the research and development of proton pump inhibitors. Deuterium labeling offers a strategic approach to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect, potentially leading to more effective therapies. Concurrently, stable isotope labeling with ¹³C and ¹⁵N, along with radiolabeling, provides the analytical foundation for crucial ADME, bioavailability, and quantitative metabolic studies. The methodologies and data presented in this guide serve as a technical resource for scientists aiming to synthesize, analyze, and apply isotopically labeled PPIs to advance pharmaceutical science.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 6. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioscientia.de [bioscientia.de]

- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Pantoprazole-d6: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the stability and storage conditions for (S)-Pantoprazole-d6. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability profile and degradation pathways are primarily based on data available for the non-deuterated parent compound, pantoprazole, providing a strong predictive foundation for the behavior of its deuterated analog.

Overview of this compound

This compound is the deuterated form of (S)-Pantoprazole, a proton pump inhibitor used to suppress gastric acid secretion. The deuterium labeling on the methoxy groups makes it a valuable internal standard for pharmacokinetic and metabolic studies of pantoprazole, enabling precise quantification in biological matrices by mass spectrometry. Given its critical role in analytical and clinical research, understanding its stability is paramount.

Recommended Storage Conditions and Stability

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Expected Stability |

| Long-term Storage | -20°C | ≥ 4 years[1] |

| Alternative Long-term Storage | 2-8°C | Data not available, but considered suitable for shorter periods.[2] |

| Shipping | Room temperature (for continental US) | Stable for the duration of shipping. |

Note: The stability data is primarily for the solid form of the compound. Stability in solution is significantly lower and dependent on the solvent and pH.

Degradation Pathways

Pantoprazole, and by extension this compound, is a substituted benzimidazole sulfoxide, a class of compounds known to be susceptible to degradation, particularly in acidic environments. The primary degradation pathways involve the transformation of the sulfoxide group.

The degradation of pantoprazole is pH-dependent, with increased degradation rates at lower pH.[3] Under acidic conditions, it undergoes a complex rearrangement to form the active sulfonamide, which then covalently binds to H+/K+-ATPase. However, in the absence of the enzyme, it can degrade into various products. The two major degradation products identified in forced degradation studies are the corresponding sulfide and sulfone derivatives.[4][5]

Caption: Major degradation pathways of Pantoprazole.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on studies conducted on pantoprazole, this compound is expected to degrade under similar stress conditions.

| Stress Condition | Expected Outcome for this compound |

| Acidic Hydrolysis | Significant degradation. The solution may turn yellow. |

| Alkaline Hydrolysis | Relatively stable.[4] |

| Oxidative Stress | Significant degradation, primarily forming the sulfone derivative.[4][5] |

| Thermal Stress | Generally stable under dry heat conditions.[4] |

| Photolytic Stress | Degradation observed upon exposure to UV light, especially in solution. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from validated methods for pantoprazole.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.

Caption: Workflow for a stability-indicating HPLC method.

Chromatographic Conditions (Adapted from[4])

| Parameter | Condition |

| Column | Hypersil ODS C18 (or equivalent), 5 µm, 250 x 4.6 mm |

| Mobile Phase | Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Diluent | 0.1 M Sodium Hydroxide:Acetonitrile (50:50, v/v)[5] |

Forced Degradation Study Protocol

This protocol outlines the conditions for performing a forced degradation study on this compound.

Caption: Experimental workflow for forced degradation studies.

Stress Conditions (Adapted from[4])

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for a specified period (e.g., 24 hours). Also, reflux a solution of the compound.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light. A control sample should be kept in the dark.

Conclusion

This compound is a stable compound when stored under the recommended conditions, particularly in its solid form at low temperatures. However, it is susceptible to degradation under acidic and oxidative conditions, as well as upon exposure to light, especially when in solution. The degradation profile is expected to be analogous to that of pantoprazole, with the formation of sulfide and sulfone impurities being the primary degradation pathways. For researchers and drug development professionals, adherence to the recommended storage conditions and the use of validated stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in their studies.

References

Methodological & Application

Application Note: (S)-Pantoprazole-d6 as an Internal Standard in the Bioanalytical Quantification of Pantoprazole using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pantoprazole in biological matrices, employing (S)-Pantoprazole-d6 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in bioanalytical studies. This document provides comprehensive experimental protocols, method validation parameters, and a discussion of the underlying principles, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Accurate quantification of pantoprazole in biological samples such as plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio, is the gold standard for correcting analytical variability. This application note provides a detailed protocol for the use of this compound in the LC-MS/MS-based quantification of pantoprazole.

Principle of the Method

The method involves the extraction of pantoprazole and the this compound internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting pantoprazole from plasma samples.[2][3][4]

-

Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte concentration).

-

Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[2][3][4]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

The following conditions are a starting point and may require optimization based on the specific LC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[5][6] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 7.10)[5][6] |

| Mobile Phase B | Acetonitrile[5][6] |

| Gradient | Isocratic elution with 30:70 (v/v) of Mobile Phase A:Mobile Phase B[5][6] |

| Flow Rate | 0.6 mL/min[5][6] |

| Column Temperature | Ambient or 40°C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pantoprazole) | m/z 384.2 → 200.1[5] |

| MRM Transition (this compound) | m/z 390.1 → 206.0 (representative for d6) or 387.1 → 203.1 (for d3)[5][6][7][8] |

| Collision Energy | To be optimized for the specific instrument |

| Ion Source Temperature | 500 - 550°C |

| Capillary Voltage | 3.0 - 4.0 kV |

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for pantoprazole using a deuterated internal standard. The data is compiled from various published studies.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 5000 ng/mL | [2][3][4] |

| Correlation Coefficient (r²) | > 0.99 | [5][6] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2][3][4] |

Table 2: Accuracy and Precision

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low QC | 1.13 - 5.36 | 1.76 - 12.67 | 85.49 - 98.2 | [2][3][5][6] |

| Mid QC | 0.79 - 4.2 | 0.91 - 13.9 | 92.19 - 97.9 | [2][3] |

| High QC | < 15 | < 15 | 85 - 115 | [2][3] |

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) | Reference |

| Pantoprazole | Protein Precipitation | > 77.58 | [2][3][4] |

Visualizations

Pantoprazole Mechanism of Action

Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.

LC-MS/MS Bioanalytical Workflow

References

- 1. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]

- 8. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Pantoprazole Using (S)-Pantoprazole-d6

These application notes provide a detailed protocol for the quantitative analysis of pantoprazole in biological matrices, specifically human plasma, using (S)-Pantoprazole-d6 as an internal standard. The method outlined is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.

Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. Accurate and reliable quantification of pantoprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.

Experimental Protocols

This section details the materials and methods required for the quantitative analysis of pantoprazole.

Materials and Reagents

-

Pantoprazole sodium salt (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant, e.g., heparin or EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentration levels.

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

2.4.1. Protein Precipitation (PPT)

This method is rapid and straightforward.

-

To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.4.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Pantoprazole | 384.1 | 200.1 | 0.1 | 30 | 20 |

| This compound | 390.1 | 206.1 | 0.1 | 30 | 20 |

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 4: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting | 1/x² |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Medium QC | 300 | < 15 | < 15 | 85 - 115 |

| High QC | 1500 | < 15 | < 15 | 85 - 115 |

Table 6: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Pantoprazole | > 85 | > 85 | > 85 |

| This compound | > 85 | > 85 | > 85 |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantitative analysis of pantoprazole.

Caption: Experimental workflow for the quantitative analysis of pantoprazole.

Caption: Logical relationships in the LC-MS/MS quantification of pantoprazole.

Application Notes and Protocols for a Bioequivalence Study of (S)-Pantoprazole Utilizing (S)-Pantoprazole-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for a bioequivalence study of a test formulation of (S)-Pantoprazole compared to a reference formulation. The protocol outlines the study design, subject selection, dosing, and bioanalytical methodology for the quantification of (S)-Pantoprazole in human plasma using (S)-Pantoprazole-d6 as an internal standard by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Study Design and Objectives

The primary objective of this study is to compare the rate and extent of absorption of a test formulation of (S)-Pantoprazole with a reference formulation in healthy adult subjects under fasting conditions. The study will be a single-dose, randomized, two-period, two-sequence, crossover design.

Key Pharmacokinetic Parameters to be Determined:

-

Cmax: Maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

Tmax: Time to reach maximum plasma concentration.

-

t1/2: Elimination half-life.

Bioequivalence will be concluded if the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.[1][2]

Subject Selection and Study Conduct

A sufficient number of healthy adult male and/or female volunteers will be enrolled to ensure a statistically significant evaluation. All subjects will provide written informed consent before participation. The study will be conducted in accordance with Good Clinical Practice (GCP) and the principles of the Declaration of Helsinki.

Inclusion Criteria:

-

Healthy adults aged 18-45 years.

-

Body Mass Index (BMI) within a normal range.

-

Normal findings in medical history, physical examination, and clinical laboratory tests.

Exclusion Criteria:

-

History of clinically significant diseases.

-

Known hypersensitivity to pantoprazole or other proton pump inhibitors.

-

Use of any medication that could interfere with the study drug's pharmacokinetics.

-

Participation in another clinical trial within a specified period.

Dosing and Washout Period:

Subjects will receive a single oral dose of the test or reference (S)-Pantoprazole formulation with water after an overnight fast. A washout period of at least 7 days will separate the two dosing periods.[1]

Experimental Protocols

Biological Sample Collection

Blood samples will be collected in tubes containing an appropriate anticoagulant at predose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours). Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: (S)-Pantoprazole Quantification by LC-MS/MS

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

A validated LC-MS/MS method will be used for the quantification of (S)-Pantoprazole. The following are representative conditions and may be optimized.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH adjusted) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (S)-Pantoprazole | 384.1 | 200.1 |

| This compound | 390.1 | 206.0 |

Note: The mass transitions for this compound are based on a d6 labeled compound and may need to be confirmed based on the specific deuteration pattern of the internal standard used. A similar method for pantoprazole using a d3 labeled internal standard monitored the transition of m/z 387.1 to 203.1.[3]

Data Presentation

All quantitative data will be summarized in tables for clear comparison of the pharmacokinetic parameters between the test and reference formulations.

Table 2: Summary of Pharmacokinetic Parameters for (S)-Pantoprazole

| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | |||

| AUC0-t (ngh/mL) | |||

| AUC0-inf (ngh/mL) | |||

| Tmax (h) | (Median and Range) | (Median and Range) | N/A |

| t1/2 (h) | N/A |

Visualizations

Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation. Another pathway includes oxidation by CYP3A4.[4]

Caption: Metabolic pathway of (S)-Pantoprazole.

Experimental Workflow for Bioequivalence Study

The following diagram illustrates the key steps in the bioequivalence study, from subject enrollment to final data analysis.

Caption: Experimental workflow of the bioequivalence study.

References

- 1. [PDF] BIOANALYTICAL METHOD VALIDATION FOR DETERMINATION OF PANTOPRAZOLE IN K2EDTA HUMAN PLASMA IN PRESENCE OF DOMPERIDONE BY LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 2. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Application Note: High-Throughput Quantification of Pantoprazole in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pantoprazole in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring rapid and efficient sample cleanup. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 5 to 5000 ng/mL and has demonstrated excellent accuracy, precision, and recovery. This high-throughput method is suitable for pharmacokinetic and bioequivalence studies of pantoprazole.

Introduction

Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of pantoprazole in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of pantoprazole in human plasma, adaptable for high-throughput analysis in a research or drug development setting.

Experimental

Materials and Reagents

-

Pantoprazole reference standard

-

Omeprazole or Lansoprazole (as Internal Standard - IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of pantoprazole and the internal standard from human plasma.

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with 10 µL of the internal standard working solution (e.g., omeprazole at a suitable concentration).

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase HPLC system.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 40:60, A:B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 35 °C |

| Run Time | 4.5 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Instrument dependent |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pantoprazole | 384.1 | 200.1[1] |

| Omeprazole (IS) | 346.1 | 198.0[1] |

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 5 to 6000 ng/mL for pantoprazole in human plasma.[1] A correlation coefficient (r²) of >0.99 was consistently achieved.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 6.5 | < 6.5 | Within ±7 |

| Medium | < 6.5 | < 6.5 | Within ±7 |

| High | < 6.5 | < 6.5 | Within ±7 |

Data synthesized from representative values found in the literature.[1]

Recovery

The extraction recovery of pantoprazole from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean extraction recovery was found to be greater than 98%.[1]

Stability

Pantoprazole was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.[1]

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of pantoprazole in human plasma.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of pantoprazole in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been successfully validated and meets the requirements for bioanalytical applications.

References

Application Notes and Protocols: (S)-Pantoprazole-d6 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pantoprazole, the pharmacologically active enantiomer of pantoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. (S)-Pantoprazole-d6, a stable isotope-labeled form of (S)-pantoprazole, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard in bioanalytical methods, ensuring accurate quantification of the parent drug in complex biological matrices.[1][2] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.

Metabolic Pathways of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are:

-

Demethylation: This reaction is predominantly catalyzed by CYP2C19, leading to the formation of 4-hydroxypantoprazole, which is subsequently sulfated.[3][4][5]

-

Oxidation: CYP3A4 mediates the oxidation of pantoprazole to pantoprazole sulfone.[3][4]

The activity of CYP2C19 is subject to genetic polymorphism, which can lead to significant inter-individual variability in pantoprazole metabolism and clinical response.[6][7][8][9]

Application 1: Internal Standard for Bioanalytical Methods

The most common application of this compound is as an internal standard (IS) for the quantification of (S)-pantoprazole in biological samples (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Quantitative Data Summary

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pantoprazole using a deuterated internal standard.

| Parameter | Value | Reference |

| Linear Range | 5.00 - 10,000 ng/mL | [10][11] |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | [10][11] |

| Intra-day Precision | < 10.0% | [10][11] |

| Inter-day Precision | < 10.0% | [10][11] |

| Accuracy | -5.6% to 0.6% | [10][11] |

| Extraction Recovery | > 77% | [3] |

Experimental Protocol: Quantification of (S)-Pantoprazole in Human Plasma

This protocol describes a typical LC-MS/MS method for the quantification of (S)-pantoprazole in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

(S)-Pantoprazole analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of (S)-Pantoprazole in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare working solutions of (S)-Pantoprazole for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Chiralpak IE column or equivalent C18 column[10][11]

-

Mobile Phase: 10 mM ammonium acetate with 0.1% acetic acid in water:acetonitrile (28:72, v/v)[10][11]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of (S)-Pantoprazole to this compound against the concentration of the calibration standards.

-

Determine the concentration of (S)-Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application 2: In Vitro Metabolism Studies

This compound can also be used as a substrate in in vitro metabolism studies to investigate its metabolic stability and identify its metabolites. The deuterium labeling allows for the easy distinction of the parent compound and its metabolites from endogenous matrix components by mass spectrometry.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from an in vitro metabolic stability study of this compound in human liver microsomes.

| Time (min) | This compound Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound in human liver microsomes.

1. Materials and Reagents:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard for quenching/analysis (e.g., a structurally unrelated compound)

2. Incubation Procedure:

-

Prepare a working solution of this compound in phosphate buffer.

-

Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS as described in the previous protocol, monitoring for the parent this compound.

3. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.

Conclusion

This compound is an essential tool for the accurate and precise quantification of (S)-pantoprazole in biological matrices. Furthermore, its use as a substrate in in vitro metabolism studies facilitates the investigation of metabolic pathways and the determination of key pharmacokinetic parameters. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. The effect of proton pump inhibitors on the CYP2C19 enzyme activity evaluated by the pantoprazole-13C breath test in GERD patients: clinical relevance for personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (S)-Pantoprazole-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pantoprazole is an enantiomer of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Like other PPIs, its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion.[1][2] (S)-Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 being the principal enzyme involved.[3] Understanding the metabolic profile and potential drug-drug interactions of (S)-Pantoprazole is crucial in drug development.

(S)-Pantoprazole-d6, a deuterated form of (S)-Pantoprazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. Its use in high-throughput screening (HTS) is centered on enabling robust and accurate quantification in assays investigating factors that may alter the metabolism of (S)-Pantoprazole, such as the screening of compound libraries for potential CYP2C19 inhibitors.

These application notes provide a detailed protocol for a high-throughput screening assay to identify potential inhibitors of CYP2C19 using (S)-Pantoprazole as a substrate and this compound as an internal standard.

Signaling Pathway of Pantoprazole

Pantoprazole, upon absorption, is activated in the acidic environment of the gastric parietal cells. The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[1][4]

High-Throughput Screening for CYP2C19 Inhibitors

This section outlines a high-throughput screening assay to identify compounds that inhibit the metabolism of (S)-Pantoprazole by CYP2C19. The assay measures the formation of the primary metabolite, 5-hydroxy-(S)-pantoprazole, using LC-MS/MS for detection. This compound is used as an internal standard to ensure accurate quantification.

Experimental Workflow

The experimental workflow for the HTS assay is depicted below. It involves incubation of the substrate with the enzyme and test compounds, followed by sample preparation and analysis.

Experimental Protocol

1. Materials and Reagents:

-

Recombinant human CYP2C19 (e.g., in microsomes)

-

(S)-Pantoprazole (Substrate)

-

This compound (Internal Standard)

-

5-hydroxy-(S)-pantoprazole (Metabolite standard)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-